

In-Depth Technical Guide: PROTAC Aster-A Degradar-1 (Compound NGF3)

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Compound of Interest

Compound Name: PROTAC Aster-A degrader-1

Cat. No.: B12369238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **PROTAC Aster-A degrader-1**, also known as compound NGF3. It details its chemical structure, mechanism of action, and the experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, particularly those focused on targeted protein degradation.

Core Concepts: Introduction to PROTAC Aster-A Degradar-1 (NGF3)

PROTAC Aster-A degrader-1 (NGF3) is a heterobifunctional molecule designed to induce the targeted degradation of the sterol transport protein Aster-A. As a Proteolysis Targeting Chimera (PROTAC), NGF3 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to both the target protein (Aster-A) and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of Aster-A by the proteasome.

NGF3 is synthesized from the known Aster-A inhibitor, autogramin-2, which serves as the warhead for binding to the target protein. This is connected via a linker to pomalidomide, a derivative of thalidomide that recruits the Cereblon (CRBN) E3 ligase. A notable feature of NGF3 is its intrinsic fluorescence, a property conferred by the pomalidomide moiety, which allows it to be used as a fluorescent probe to study its interaction with Aster-A.^{[1][2]}

Chemical Structure

The chemical structure of **PROTAC Aster-A degrader-1** (NGF3) is composed of three key components: the Aster-A binding moiety derived from autogramin-2, a flexible linker, and the E3 ligase (Cereblon) recruiting ligand, pomalidomide.

Molecular Formula: $C_{42}H_{51}N_7O_{10}S$

Molecular Weight: 845.96 g/mol

(Detailed chemical structure diagram would be presented here if available in the source documents.)

Quantitative Data Summary

The following tables summarize the key quantitative data for **PROTAC Aster-A degrader-1** (NGF3) based on the findings from He et al., 2024.

Table 1: Degradation Efficacy of NGF3

Parameter	Value	Cell Line
DC ₅₀ (Aster-A)	~10 μ M	HEK293T

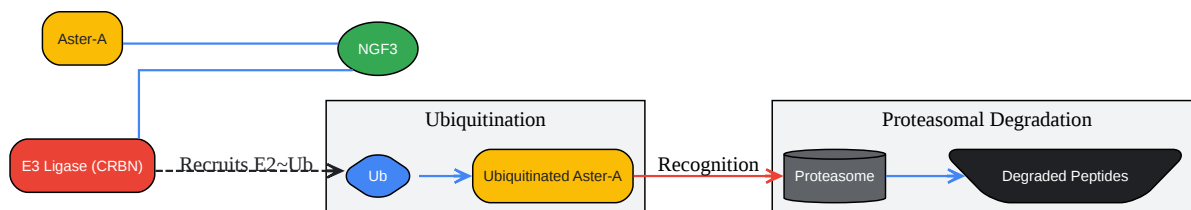
Table 2: Binding Affinities of NGF3

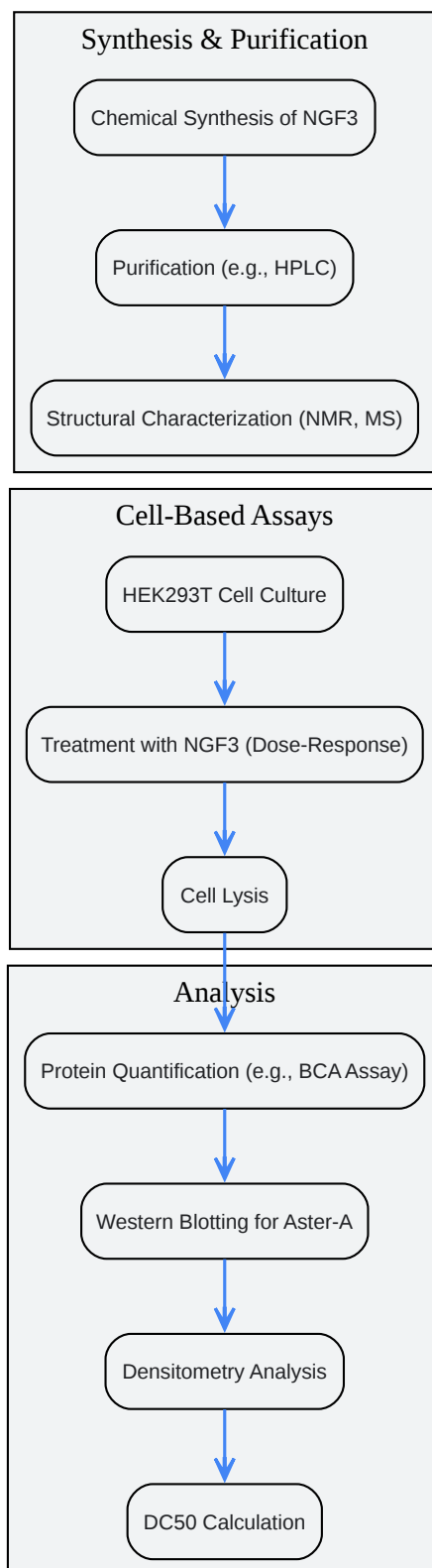
Parameter	Value (K _d)	Method
Binding to Aster-A	(Data not available in search results)	-
Binding to Cereblon (CRBN)	(Data not available in search results)	-

Mechanism of Action and Experimental Workflow

The mechanism of action of NGF3 and a typical experimental workflow for its evaluation are depicted in the following diagrams.

Signaling Pathway: Mechanism of NGF3-mediated Aster-A Degradation





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References

- 1. researchgate.net [researchgate.net]
- 2. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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